molecular formula C20H12ClFN2O2 B11458484 3-(4-chlorophenyl)-N-(3-fluorophenyl)-2,1-benzoxazole-5-carboxamide

3-(4-chlorophenyl)-N-(3-fluorophenyl)-2,1-benzoxazole-5-carboxamide

Cat. No.: B11458484
M. Wt: 366.8 g/mol
InChI Key: WGRKKQARUPXSKN-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-N-(3-fluorophenyl)-2,1-benzoxazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoxazole ring substituted with chlorophenyl and fluorophenyl groups. Its distinct chemical properties make it a valuable subject for study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N-(3-fluorophenyl)-2,1-benzoxazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzoic acid with 3-fluoroaniline in the presence of a dehydrating agent such as thionyl chloride. This reaction forms an intermediate amide, which is then cyclized using a suitable catalyst to form the benzoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-N-(3-fluorophenyl)-2,1-benzoxazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or fluorophenyl groups, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(4-chlorophenyl)-N-(3-fluorophenyl)-2,1-benzoxazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-(3-fluorophenyl)-2,1-benzoxazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the context of its use, such as in medicinal chemistry or biological studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chlorophenyl)-N-(3-fluorophenyl)-2,1-benzoxazole-5-carboxamide stands out due to its benzoxazole ring structure, which imparts unique chemical properties and reactivity. Compared to similar compounds, it may exhibit different pharmacological activities or chemical behaviors, making it a valuable compound for diverse research applications.

Properties

Molecular Formula

C20H12ClFN2O2

Molecular Weight

366.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-(3-fluorophenyl)-2,1-benzoxazole-5-carboxamide

InChI

InChI=1S/C20H12ClFN2O2/c21-14-7-4-12(5-8-14)19-17-10-13(6-9-18(17)24-26-19)20(25)23-16-3-1-2-15(22)11-16/h1-11H,(H,23,25)

InChI Key

WGRKKQARUPXSKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl

Origin of Product

United States

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